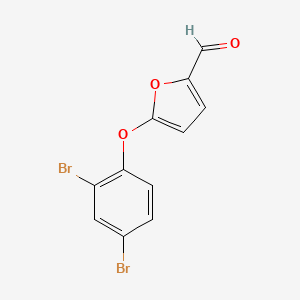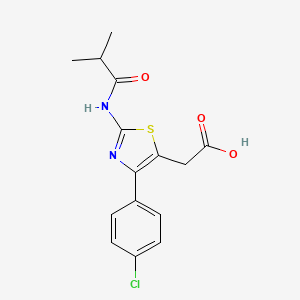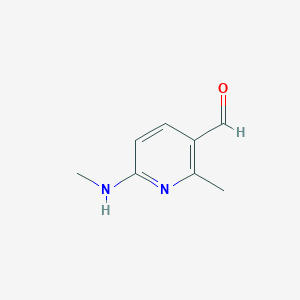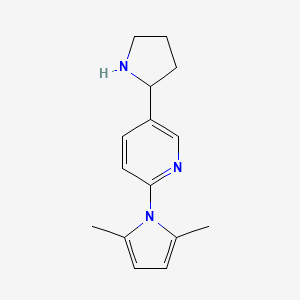
1-(4-Methyl-6-(piperazin-1-yl)pyridin-3-yl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-甲基-6-(哌嗪-1-基)吡啶-3-基)乙醇是一种杂环化合物,其结构中包含哌嗪环和吡啶环。
准备方法
合成路线和反应条件
1-(4-甲基-6-(哌嗪-1-基)吡啶-3-基)乙醇的合成通常涉及多步过程。 一种常见的方法包括 1,2-二胺衍生物与锍盐的环化 。 反应条件通常包括使用碱如 DBU (1,8-二氮杂双环[5.4.0]十一碳-7-烯) 和溶剂如甲苯 。 然后用活性炭处理混合物并过滤以获得所需产物 。
工业生产方法
文献中对该化合物的工业生产方法没有很好的记载。 一般方法将涉及扩大实验室合成方法,优化反应条件以提高产率,并通过各种纯化技术确保最终产品的纯度。
化学反应分析
反应类型
1-(4-甲基-6-(哌嗪-1-基)吡啶-3-基)乙醇可以发生各种化学反应,包括:
氧化: 这种反应可以将乙醇基转化为羰基。
还原: 该化合物可以被还原形成不同的衍生物。
取代: 哌嗪环和吡啶环可以与各种亲电试剂和亲核试剂发生取代反应。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾 (KMnO₄) 和三氧化铬 (CrO₃)。
还原: 常用还原剂包括氢化铝锂 (LiAlH₄) 和硼氢化钠 (NaBH₄)。
取代: 条件因取代基而异,但通常涉及使用催化剂和溶剂如二氯甲烷 (DCM)。
主要产物
这些反应产生的主要产物取决于使用的具体试剂和条件。 例如,氧化可能会产生酮或醛,而取代反应可能会将各种官能团引入哌嗪环或吡啶环上。
科学研究应用
1-(4-甲基-6-(哌嗪-1-基)吡啶-3-基)乙醇在科学研究中有多种应用:
化学: 用作合成更复杂分子的构件.
生物学: 研究其潜在的生物活性,包括抗菌和抗病毒特性.
医学: 探索其作为治疗各种疾病的治疗剂的潜力.
工业: 用于开发新材料和化学工艺.
作用机制
1-(4-甲基-6-(哌嗪-1-基)吡啶-3-基)乙醇的作用机制涉及它与特定分子靶标和途径的相互作用。 该化合物可能作为某些酶或受体的抑制剂或调节剂起作用,影响细胞过程和信号通路 。 需要详细研究来阐明所涉及的精确分子靶标和机制。
相似化合物的比较
类似化合物
3-(哌嗪-1-基)-1,2-苯并噻唑: 以其抗菌活性而闻名.
取代的-N-(6-(4-(吡嗪-2-羰基)哌嗪/高哌嗪-1-基)吡啶-3-基)苯甲酰胺: 研究其抗结核活性.
(S)-1-(6-(4-氟-1H-吡唑-1-基)吡啶-3-基)乙胺: 用于有机合成和药物研究.
独特性
1-(4-甲基-6-(哌嗪-1-基)吡啶-3-基)乙醇因其独特的结构特征而独一无二,赋予其独特的化学和生物学特性。 它结合了哌嗪环和吡啶环,使其成为研究和工业中各种应用的多功能化合物。
属性
分子式 |
C12H19N3O |
|---|---|
分子量 |
221.30 g/mol |
IUPAC 名称 |
1-(4-methyl-6-piperazin-1-ylpyridin-3-yl)ethanol |
InChI |
InChI=1S/C12H19N3O/c1-9-7-12(14-8-11(9)10(2)16)15-5-3-13-4-6-15/h7-8,10,13,16H,3-6H2,1-2H3 |
InChI 键 |
XVUCKJJFUVHIBJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC=C1C(C)O)N2CCNCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![7-Isopropyl-5-(4-(trifluoromethyl)phenyl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B11808089.png)






![2-(4-Chlorobenzyl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B11808130.png)
![2-(((5-(Pyridin-3-yl)-1H-1,2,4-triazol-3-yl)methyl)thio)-1H-benzo[d]imidazole](/img/structure/B11808134.png)

